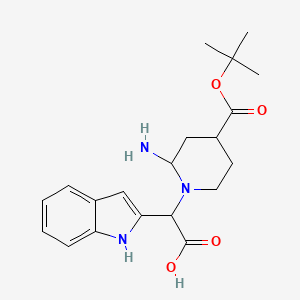

(4-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid

Description

This compound features a piperidine core with a tert-butoxycarbonyl (BOC) group at position 4 and an amino group at position 2. Its molecular formula is C20H27N3O4 (MW: 373.45 g/mol), and it is identified by CAS number 885276-55-1 . The BOC group enhances stability during synthetic processes, while the indole moiety may facilitate interactions with biological targets such as serotonin receptors or kinase enzymes .

Properties

CAS No. |

885275-43-4 |

|---|---|

Molecular Formula |

C20H27N3O4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-(1H-indol-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid |

InChI |

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)21-14-8-10-23(11-9-14)17(18(24)25)16-12-13-6-4-5-7-15(13)22-16/h4-7,12,14,17,22H,8-11H2,1-3H3,(H,21,26)(H,24,25) |

InChI Key |

JNZWLUFOKCRDCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(C(C1)N)C(C2=CC3=CC=CC=C3N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole derivative, followed by the introduction of the piperidine moiety. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the amine functionality during the synthesis.

Indole Synthesis: The indole moiety can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Piperidine Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole precursor.

Boc Protection: The Boc group is introduced to protect the amine functionality during the synthesis. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) can be introduced using appropriate reagents.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Hydrolysis: Free amine.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology:

Biological Probes: Used in the development of probes for studying biological systems.

Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural features.

Medicine:

Drug Development:

Industry:

Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid would depend on its specific application. In medicinal chemistry, it could act by binding to specific receptors or enzymes, thereby modulating their activity. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine ring could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine and Aromatic Moieties

Compound A : (4-BOC-Amino-piperidin-1-yl)-thiophen-3-yl-acetic Acid (CAS not specified)

- Structure : Replaces indole with thiophen-3-yl .

- Key Differences: Thiophene lacks the indole’s NH group, reducing hydrogen-bonding capacity. Safety data indicate distinct handling protocols under UN GHS guidelines .

Compound B : 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl-1H-imidazol-1-yl)acetic Acid (CAS: 1860297-13-7)

- Structure : Features an imidazole ring instead of indole.

- Key Differences :

Compound C : 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic Acid (CAS not specified)

- Structure : Substitutes indole with m-tolyl (meta-methylphenyl).

- Key Differences :

Compound D : 2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-1-yl)acetic Acid (CAS: 299203-94-4)

Pharmacological and Physicochemical Properties

Research Implications

- Drug Design : The indole moiety in the target compound may enhance binding to neurological targets, whereas thiophene (Compound A) or imidazole (Compound B) analogs could optimize pharmacokinetics .

- Safety Profiles : Compound A’s GHS-compliant safety sheet highlights the need for tailored handling protocols compared to indole derivatives .

- Synthetic Flexibility : Compound D’s simplicity enables rapid derivatization, contrasting with the target compound’s specialized indole-piperidine architecture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.